molecular formula C18H22ClN3O3S B2627034 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 851468-07-0

2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2627034
CAS No.: 851468-07-0
M. Wt: 395.9
InChI Key: VDTZLNJJWRETCX-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (hereafter referred to as the target compound) is a 1,2,4-triazole derivative featuring a cyclohexyl group at position 4, a 4-chloro-2-methylphenoxymethyl substituent at position 5, and a sulfanyl-linked acetic acid moiety at position 3 (Figure 1). Its molecular formula is C₁₉H₂₂ClN₃O₃S, with a molecular weight of 415.91 g/mol .

The 1,2,4-triazole core is a privileged scaffold in medicinal and agrochemical research due to its versatility in hydrogen bonding, metabolic stability, and diverse bioactivities . The target compound’s structural features, such as the bulky cyclohexyl group and electron-withdrawing 4-chloro-2-methylphenoxymethyl substituent, may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[[5-[(4-chloro-2-methylphenoxy)methyl]-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-12-9-13(19)7-8-15(12)25-10-16-20-21-18(26-11-17(23)24)22(16)14-5-3-2-4-6-14/h7-9,14H,2-6,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTZLNJJWRETCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NN=C(N2C3CCCCC3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenoxy Group: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Attachment of the Cyclohexyl Group: This can be done through alkylation reactions using cyclohexyl halides.

    Formation of the Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group can participate in binding interactions, while the sulfanyl-acetic acid moiety can undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of 1,2,4-triazole derivatives with sulfanyl-linked acetic acid/acetamide groups. Key structural analogs and their substituents are summarized in Table 1 .

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name R4 Substituent R5 Substituent Thio-linked Group Key Features
Target Compound Cyclohexyl 4-Chloro-2-methylphenoxymethyl Acetic acid High lipophilicity, discontinued
Tryfuzol® (Piperidine derivative) Piperidine Furan-2-yl Acetate (ester) Immunomodulatory, hepatoprotective
7h () 4-Chlorophenyl p-Tolylaminomethyl Acetamide Not specified
compound Cyclopropyl Thiophen-2-yl Acetic acid Moderate solubility
compound 3-Chlorophenyl Propan-2-yl Acetic acid Alkyl substituent

Key Observations :

  • R5 Substituent: The 4-chloro-2-methylphenoxymethyl group combines steric bulk and electron-withdrawing effects, differing from electron-rich heterocycles (e.g., furan, thiophene) or alkyl chains in analogs.
  • Thio-linked Group : Acetic acid derivatives (target compound, ) may form salts for improved solubility, while acetamides () offer neutral pH stability.

Physicochemical Properties

Table 2 compares predicted physicochemical properties of the target compound with analogs.

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility
Target Compound 415.91 ~4.2 (High) Low
Tryfuzol® 356.40 ~3.1 Moderate
compound 289.36 ~2.8 Moderate
compound 311.79 ~3.5 Low

Key Observations :

  • The target compound’s high logP (~4.2) reflects its lipophilic nature, likely due to the cyclohexyl and phenoxymethyl groups. This may limit solubility but enhance blood-brain barrier penetration.
  • Tryfuzol®’s lower logP (~3.1) and moderate solubility correlate with its piperidine and furan substituents, which balance hydrophobicity and polarity .

Biological Activity

The compound 2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of the triazole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological attributes.

  • Molecular Formula : C16H20ClN3OS
  • Molecular Weight : 337.87 g/mol
  • CAS Number : 748793-45-5
  • Structure : The compound features a triazole ring, a phenoxy group, and a sulfanyl acetic acid moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol evaluated the compound against 60 cancer cell lines. The results indicated that:

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74
Mean Growth104.68

The average growth inhibition across various cancer cell lines was modest, suggesting that while the compound exhibits some anticancer activity, it may not be potent enough for clinical applications without further modifications .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that derivatives similar to the compound in focus exhibit significant antibacterial and antifungal activities. The mechanism often involves inhibiting fungal ergosterol synthesis or bacterial cell wall synthesis .

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, triazole derivatives have been investigated for:

  • Antitubercular Activity : Some studies suggest that modifications in the triazole structure can enhance efficacy against Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : Certain triazoles have demonstrated potential in reducing inflammation markers in vitro.

Case Studies

  • Anticancer Screening : A study published in MDPI evaluated various triazole derivatives for their anticancer properties using a standardized assay system. The compound showed varied responses across different cell lines, indicating selective cytotoxicity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar compounds against common pathogens like Staphylococcus aureus and Candida albicans. Results indicated significant inhibition zones comparable to standard antibiotics .

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